8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one
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Overview
Description
8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a hydroxy group at the 7th position, a propyl group at the 4th position, and a 2-ethylpiperidin-1-ylmethyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with a suitable β-ketoester under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced at the 4th position through an alkylation reaction using a suitable propyl halide in the presence of a base.
Hydroxylation: The hydroxy group at the 7th position can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Attachment of the 2-ethylpiperidin-1-ylmethyl Group: The final step involves the attachment of the 2-ethylpiperidin-1-ylmethyl group at the 8th position through a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The 2-ethylpiperidin-1-ylmethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be compared with other similar compounds, such as:
7-hydroxy-4-propyl-2H-chromen-2-one: Lacks the 2-ethylpiperidin-1-ylmethyl group, resulting in different biological activities.
8-[(2-methylpiperidin-1-yl)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one: Contains a methyl group instead of an ethyl group, leading to variations in its chemical and biological properties.
8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one: Contains a methyl group at the 4th position instead of a propyl group, affecting its overall activity.
The uniqueness of 8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H27NO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-propylchromen-2-one |
InChI |
InChI=1S/C20H27NO3/c1-3-7-14-12-19(23)24-20-16(14)9-10-18(22)17(20)13-21-11-6-5-8-15(21)4-2/h9-10,12,15,22H,3-8,11,13H2,1-2H3 |
InChI Key |
LCSSFBMCLVEOCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3CC)O |
Origin of Product |
United States |
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